molecular formula C11H17NO4 B6283844 3-{[(tert-butoxy)carbonyl]amino}hex-5-ynoic acid CAS No. 1824239-09-9

3-{[(tert-butoxy)carbonyl]amino}hex-5-ynoic acid

Cat. No.: B6283844
CAS No.: 1824239-09-9
M. Wt: 227.3
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Description

3-{[(tert-Butoxy)carbonyl]amino}hex-5-ynoic acid (CAS 270596-47-9) is a chiral organic compound with the molecular formula C₁₁H₁₇NO₄ and a molecular weight of 227.26 g/mol [ 1 ]. This molecule serves as a valuable protected amino acid derivative in scientific research, particularly in the synthesis of modified peptides. Its structure features a tert-butoxycarbonyl (Boc) group, which acts as a protecting group for the amine functionality, and a terminal alkyne group (hex-5-ynoic acid) that provides a versatile handle for further chemical modification [ 1 ]. The primary research value of this compound lies in its application in peptide chemistry and bioconjugation. The terminal alkyne moiety allows it to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a classic "click chemistry" reaction. This enables researchers to efficiently incorporate this amino acid analogue into larger peptide chains or conjugate peptides with other molecules, such as fluorescent dyes, polymers, or surfaces, for various biomedical and chemical studies [ 1 ]. The specific stereochemistry of the (S)-enantiomer makes it suitable for the synthesis of stereochemically defined biomolecules. For handling and storage, it is recommended to keep the material sealed in a dry environment at 2-8°C to ensure stability [ 1 ]. Researchers should note the associated safety information; the compound has a warning hazard classification and may be harmful if swallowed (H302) [ 1 ]. Standard precautionary measures for laboratory chemicals should be followed, including the use of protective clothing and eye/face protection (P280) [ 1 ]. Important Notice: This product is strictly for Research Use Only (RUO). It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use [ 4 ].

Properties

CAS No.

1824239-09-9

Molecular Formula

C11H17NO4

Molecular Weight

227.3

Purity

95

Origin of Product

United States

Structural Characteristics and Chemical Significance of Alkynic Beta Amino Acid Derivatives

Alkynic beta-amino acid derivatives are a class of non-natural amino acids characterized by two defining structural features: the placement of the amino group on the beta-carbon (the third carbon from the carboxyl group) and the presence of an alkyne functional group within the side chain. This unique combination of features makes them valuable tools in chemical biology and materials science.

The beta-amino acid structure is of particular significance in the field of peptidomimetics. When incorporated into peptide chains, beta-amino acids introduce an extra carbon atom into the backbone, which alters the molecule's secondary structure and can enhance its metabolic stability. nih.govmmsl.cz Peptides containing beta-amino acids are often more resistant to enzymatic degradation compared to their natural alpha-amino acid counterparts. nih.gov

The terminal alkyne group (a carbon-carbon triple bond) is a highly versatile functional handle. It is most notably employed in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". iris-biotech.de This reaction is prized for its high efficiency, selectivity, and compatibility with a wide range of reaction conditions, allowing for the straightforward conjugation of the amino acid to other molecules bearing an azide (B81097) group, such as fluorescent dyes, polymers, or biological macromolecules. iris-biotech.de

Key Structural Features of 3-{[(tert-butoxy)carbonyl]amino}hex-5-ynoic Acid

View Data Table
FeatureDescriptionChemical Significance
Beta-Amino Acid BackboneThe amino group is attached to the C3 carbon (beta-position) relative to the carboxylic acid group.Induces unique folding patterns in peptides; increases resistance to enzymatic degradation. nih.govmmsl.cz
Terminal AlkyneA carbon-carbon triple bond at the end of the hexanoic acid chain (C5-C6 position).Serves as a functional handle for "click chemistry" and other alkyne-specific reactions, enabling conjugation and polymerization. iris-biotech.de
Chiral CenterThe C3 carbon, to which the amino group is attached, is a stereocenter.Allows for the synthesis of stereochemically defined molecules, which is crucial for biological applications.

Role of the Tert Butoxycarbonyl Boc Protecting Group in Non Natural Amino Acid Chemistry

In the synthesis of complex molecules like peptides or other polymers, it is often necessary to temporarily block a reactive functional group to prevent it from participating in a reaction. The tert-butoxycarbonyl (Boc) group is one of the most common and effective protecting groups used for amines in organic synthesis. jk-sci.comresearchgate.net

The Boc group is valued for its stability under a wide range of conditions, including basic, oxidative, and many nucleophilic environments. researchgate.net This stability allows chemists to perform modifications on other parts of the molecule, such as the carboxylic acid end, without affecting the protected amine. The primary advantage of the Boc group is its facile removal under mild acidic conditions. wikipedia.org Treatment with an acid like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) cleanly cleaves the Boc group, regenerating the free amine with the release of carbon dioxide and tert-butanol (B103910) byproducts. jk-sci.com This selective deprotection is a critical step in processes like solid-phase peptide synthesis, where amino acids are added sequentially to a growing chain. The bulky nature of the Boc group also provides steric hindrance, which can influence the reactivity and conformation of the molecule.

Boc Group Protection and Deprotection Chemistry

View Data Table
ProcessTypical ReagentsMechanism/Key Features
Protection (Boc-ON)Di-tert-butyl dicarbonate (B1257347) (Boc)₂O, in the presence of a base (e.g., triethylamine (B128534), DMAP). jk-sci.comThe amine acts as a nucleophile, attacking the anhydride (B1165640). The base neutralizes the resulting protonated amine. jk-sci.com
Deprotection (Boc-OFF)Strong acids such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent. jk-sci.comwikipedia.orgAcid-catalyzed cleavage (acid-labile). The mechanism involves protonation followed by the formation of a stable tert-butyl cation. wikipedia.org

Historical Context and Evolution of Non Proteinogenic Amino Acids in Advanced Chemical Research

For much of biochemical history, research focused primarily on the 20-22 proteinogenic amino acids that are encoded by the universal genetic code and serve as the fundamental building blocks of proteins. wikipedia.org Non-proteinogenic amino acids (NPAAs)—those not found in proteins through direct genetic encoding—were initially viewed as metabolic curiosities or components of natural products like antibiotics. wikipedia.orgnih.gov However, with the advancement of chemical synthesis and a deeper understanding of biochemistry, NPAAs have emerged as indispensable tools in modern chemical research. nih.gov

The evolution of this field has seen NPAAs transition from objects of study to instruments of innovation. Researchers began to synthesize "unnatural" amino acids to probe enzyme mechanisms, create modified peptides, and develop new pharmaceuticals. wikipedia.orgnih.gov It was discovered that incorporating NPAAs into peptides could dramatically alter their properties, leading to enhanced stability, increased potency, and improved bioavailability. nih.gov Today, thousands of NPAAs have been synthesized, ranging from simple analogs of natural amino acids to highly complex structures with unique side chains and backbones. taylorandfrancis.com They are central to the development of peptide-based drugs, novel biomaterials, and advanced molecular probes. taylorandfrancis.comnih.gov

Evolution of Non-Proteinogenic Amino Acids in Research

View Data Table
EraResearch FocusKey Developments
Early-Mid 20th CenturyDiscovery and IsolationIdentification of NPAAs in natural sources like plants, fungi, and bacteria. nih.govresearchgate.net
Late 20th CenturySynthetic Methodology & PeptidomimeticsDevelopment of protecting group strategies (e.g., Boc) and solid-phase synthesis, enabling the incorporation of NPAAs into peptides.
21st CenturyDrug Discovery & Materials ScienceWidespread use of NPAAs to create stabilized peptide therapeutics, functional biomaterials, and tools for chemical biology. nih.govnih.gov

Research Scope and Objectives for 3 Tert Butoxy Carbonyl Amino Hex 5 Ynoic Acid Within Synthetic and Materials Chemistry

Retrosynthetic Analysis and Strategic Disconnections for the Hex-5-ynoic Acid Skeleton

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by breaking it down into simpler, commercially available precursors. For this compound, several strategic disconnections can be envisioned to simplify the molecule.

A primary disconnection can be made at the C3-N bond, leading to a 3-halohex-5-ynoic acid derivative and a source of the Boc-protected amine. However, a more common and versatile approach involves disconnecting the C2-C3 or C3-C4 bonds. Disconnecting the C2-C3 bond suggests a strategy involving the addition of a two-carbon unit (a masked acetate (B1210297) enolate or equivalent) to a 4-aminobut-1-yne derivative.

Alternatively, a C3-C4 bond disconnection points towards the conjugate addition of a nucleophile to an α,β-unsaturated ester, followed by the introduction of the alkyne moiety. A particularly attractive strategy involves the disconnection of the C4-C5 bond, which simplifies the target to a protected 3-aminobutanal (B13470854) derivative and a two-carbon alkyne source. This approach allows for the early introduction of the chiral center at C3.

Another powerful retrosynthetic approach considers the terminal alkyne as a synthetic handle that can be derived from a corresponding terminal alkene. This leads to the retrosynthesis of 3-{[(tert-butoxy)carbonyl]amino}hex-5-enoic acid, which can be accessed through various well-established methods for β-amino acid synthesis. The terminal alkene can then be converted to the alkyne in the final steps of the synthesis.

Enantioselective Synthesis Strategies for Chiral Control at C3

Achieving stereocontrol at the C3 position is paramount for the synthesis of enantiomerically pure this compound. Several strategies have been developed to address this challenge.

Chiral auxiliaries are temporarily incorporated into the molecule to direct a stereoselective reaction, after which they are removed. This is a robust and widely used method for asymmetric synthesis. For the synthesis of β-amino acids, chiral oxazolidinones (Evans auxiliaries) and pseudoephedrine-based auxiliaries are commonly employed.

In a typical approach, a chiral auxiliary is attached to a carboxylic acid precursor. The resulting chiral imide is then enolized, and the subsequent reaction with an electrophile occurs from the less hindered face, leading to a high degree of diastereoselectivity. After the stereocenter is set, the auxiliary is cleaved to yield the desired enantiomerically enriched β-amino acid.

Table 1: Examples of Chiral Auxiliaries in β-Amino Acid Synthesis

Chiral Auxiliary Typical Electrophile Diastereomeric Ratio (d.r.)
(4R,5S)-4-methyl-5-phenyloxazolidin-2-one Benzyl (B1604629) bromide >95:5
(R,R)-Pseudoephedrine Allyl iodide >98:2
(S)-4-benzyloxazolidin-2-one Acrylate derivatives up to 99:1

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, as only a small amount of a chiral catalyst is required to generate a large quantity of the chiral product.

Asymmetric Allylic Alkylation:

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for the enantioselective formation of C-C bonds. In the context of β-amino acid synthesis, a pro-chiral enolate can be reacted with an allylic electrophile in the presence of a chiral palladium catalyst. This reaction can set the stereocenter at the C3 position with high enantioselectivity.

Petasis Reaction:

The Petasis reaction, or borono-Mannich reaction, is a three-component reaction between an amine, a carbonyl compound, and an organoboronic acid. Chiral variants of this reaction, using chiral amines or catalysts, can provide enantiomerically enriched β-amino acids. For the synthesis of the target molecule, a chiral amine could be reacted with glyoxylic acid and a suitable alkynylboronic acid.

Table 2: Asymmetric Catalytic Methods for β-Amino Acid Synthesis

Reaction Catalyst System Typical Enantiomeric Excess (ee)
Asymmetric Allylic Alkylation Pd(0) / Chiral Ligand (e.g., Trost ligand) >90%
Asymmetric Mannich Reaction Chiral Brønsted Acid or Lewis Acid 80-99%
Asymmetric Hydrogenation Rh or Ru / Chiral Phosphine Ligand >95%

The "chiral pool" refers to the collection of readily available and inexpensive enantiomerically pure compounds from natural sources, such as amino acids, sugars, and terpenes. lupinepublishers.com These can serve as excellent starting materials for the synthesis of more complex chiral molecules.

For the synthesis of this compound, a suitable chiral pool precursor would be an α-amino acid like aspartic acid or glutamic acid. The synthesis would involve the manipulation of the functional groups of the starting amino acid to construct the desired hex-5-ynoic acid backbone while retaining the original stereocenter. For example, the side-chain carboxylic acid of a protected aspartic acid derivative could be reduced to an alcohol, converted to a leaving group, and then displaced by a two-carbon alkyne fragment.

Linear Synthesis Pathways for Backbone Construction

Linear synthesis involves the stepwise construction of the carbon backbone of the target molecule.

Olefin cross-metathesis has emerged as a powerful tool for the formation of carbon-carbon double bonds. sigmaaldrich.com A plausible route to this compound involves the synthesis of its corresponding alkene precursor, (S)-3-(Boc-amino)-5-hexenoic acid, which is commercially available. sigmaaldrich.com

This alkene can be synthesized via several methods, including the asymmetric addition of an allyl group to a suitable precursor. Once the protected β-amino alkene is obtained, the terminal double bond can be converted to the corresponding alkyne. A common method for this transformation is through bromination of the double bond, followed by a double dehydrobromination reaction using a strong base, such as sodium amide.

Table 3: Key Reactions in Olefin Metathesis Approach

Reaction Step Reagents and Conditions Purpose
Olefin Cross-Metathesis Grubbs' Catalyst, Alkene Partner Formation of the hexenoate backbone
Bromination Br₂, Solvent (e.g., CH₂Cl₂) Addition of bromine across the double bond
Dehydrobromination NaNH₂, liquid NH₃ Elimination of HBr to form the alkyne

Stereocontrolled Introduction of the C3 Amino Functionality

Achieving stereocontrol at the C3 position is critical for the synthesis of enantiomerically pure stereoisomers of this compound. The introduction of the amino group at this specific carbon can be accomplished through several asymmetric synthesis strategies. These methods are designed to control the three-dimensional arrangement of atoms, leading to the desired stereoisomer.

One common approach involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the reacting molecule to direct the stereochemical outcome of a reaction. After the desired stereocenter is set, the auxiliary is removed. For β-amino acids, strategies often employ conjugate addition reactions to α,β-unsaturated esters where a chiral auxiliary is attached to either the nucleophilic amine source or the ester itself.

Another powerful technique is asymmetric catalysis, where a small amount of a chiral catalyst is used to generate a large amount of a chiral product. For instance, the asymmetric hydrogenation of a suitable enamine or the reductive amination of a β-keto ester precursor using a chiral catalyst can provide the C3 amino group with high enantioselectivity. researchgate.net The development of catalysts for the asymmetric synthesis of β-amino acids is an active area of research, with methods like enantioselective Mannich reactions providing effective routes to these structures. organic-chemistry.org The synthesis of related compounds, such as (S)-4-aminohex-5-enoic acid, has been achieved through asymmetric approaches, highlighting the feasibility of these methods for similar structures. acs.orgacs.org

Furthermore, enzymatic resolutions can be employed to separate a racemic mixture of the amino acid or a precursor. Enzymes are highly stereoselective and can selectively react with one enantiomer, allowing for the separation of the other. researchgate.net While effective, this method is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer from a racemic starting material.

Protecting Group Strategies and Orthogonality in Multi-Functionalized Precursors

The synthesis of a molecule with multiple reactive functional groups—namely an amine, a carboxylic acid, and an alkyne—necessitates a robust protecting group strategy. springernature.com The key to a successful multi-step synthesis is the concept of orthogonality, where each protecting group can be removed under specific conditions without affecting the others. nih.goviris-biotech.de This allows for the selective manipulation of one functional group while the others remain masked. nih.govresearchgate.net For this compound, the primary concerns are the protection of the C3 amino group and the C1 carboxylic acid.

Amine Protection and Deprotection Using the Boc Group

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis, particularly in peptide chemistry, due to its stability under a variety of reaction conditions and its ease of removal under mild acidic conditions. masterorganicchemistry.com

Protection: The Boc group is typically introduced by reacting the free amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.org The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of the Boc anhydride (B1165640). masterorganicchemistry.com The byproducts, tert-butanol (B103910) and carbon dioxide, are volatile and easily removed, simplifying purification. masterorganicchemistry.com

Deprotection: The Boc group is characteristically acid-labile. rsc.org It is readily cleaved by treatment with strong acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM). masterorganicchemistry.comwikipedia.org The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which subsequently forms isobutylene (B52900) and a proton. commonorganicchemistry.com The resulting carbamic acid is unstable and spontaneously decarboxylates to yield the free amine. wikipedia.orgcommonorganicchemistry.com The mild cleavage conditions make the Boc group orthogonal to many other protecting groups, such as the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group and benzyl-based groups that are removed by hydrogenolysis. organic-chemistry.orgrsc.org

ProcessTypical Reagents and ConditionsNotes
ProtectionDi-tert-butyl dicarbonate (Boc₂O), Base (e.g., NaOH, NaHCO₃, TEA, DMAP), Solvent (e.g., Dioxane/H₂O, THF, CH₃CN) at room temperature. wikipedia.orgHigh yielding and generally clean reaction. Byproducts are easily removed.
DeprotectionTrifluoroacetic acid (TFA) in Dichloromethane (DCM); HCl in an organic solvent (e.g., Dioxane, Methanol). wikipedia.orgReaction is typically fast. The tert-butyl cation formed can cause side reactions, which can be suppressed by using "scavengers" like anisole. wikipedia.org

Carboxylic Acid Protection and Activation Strategies

To prevent the acidic proton of the carboxylic acid from interfering with base-mediated reactions or the carboxylate from acting as a nucleophile, it must be protected. biosynth.com

Protection: Carboxylic acids are commonly protected as esters, such as methyl, ethyl, or benzyl esters. libretexts.org Benzyl esters are particularly useful as they are stable to a wide range of conditions but can be selectively removed by catalytic hydrogenolysis (H₂/Pd-C), conditions to which the Boc group and the alkyne moiety are stable. peptide.com Tert-butyl esters are another option, offering orthogonality as they are cleaved under acidic conditions similar to the Boc group, but can sometimes be selectively removed under carefully controlled conditions or enzymatically. nih.gov

Activation: For reactions such as amide bond formation, the carboxylic acid must be activated to enhance its reactivity toward nucleophiles. libretexts.org Common activation strategies include:

Conversion to an Acid Chloride: Using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), the carboxylic acid is converted to a highly reactive acid chloride.

Use of Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used to facilitate amide bond formation by activating the carboxyl group. libretexts.orgfiveable.me

Formation of Active Esters: The carboxylic acid can be converted to an active ester (e.g., an N-hydroxysuccinimide (NHS) ester), which is stable enough to be isolated but sufficiently reactive to couple with an amine. fiveable.me

Formation of Mixed Anhydrides: Reaction with reagents like p-toluenesulfonyl chloride (TsCl) can form a mixed carboxylic-sulphonic anhydride, which is a potent acylating agent. researchgate.net

StrategyCommon ReagentsKey Features
Protection (as Benzyl Ester)Benzyl alcohol, acid catalystRemoved by hydrogenolysis (H₂/Pd-C). Orthogonal to Boc group. peptide.com
Protection (as Methyl/Ethyl Ester)Methanol (B129727)/Ethanol, acid catalystRemoved by saponification (e.g., NaOH), which could affect other functional groups.
Activation (Acid Chloride)SOCl₂, (COCl)₂Highly reactive intermediate. Conditions can be harsh.
Activation (Carbodiimide Coupling)DCC, EDCMild conditions, widely used in peptide synthesis. libretexts.orgfiveable.me

Optimization of Reaction Conditions, Yield Enhancement, and Scalability Considerations in Synthetic Routes

Transitioning a synthetic route from a laboratory-scale procedure to a large-scale industrial process requires careful optimization of reaction conditions to ensure safety, efficiency, cost-effectiveness, and reproducibility. acs.org For the synthesis of this compound, several factors must be considered.

Optimization of Reaction Conditions: This involves a systematic study of reaction parameters to maximize the yield and purity of the product while minimizing reaction time and side product formation. researchgate.netmdpi.com Key parameters to optimize include:

Solvent: The choice of solvent can significantly impact reaction rates and selectivity. For instance, using more concentrated solutions can sometimes improve reaction kinetics, but care must be taken to avoid issues with solubility or viscosity. creative-peptides.combiotage.com

Temperature: Each reaction step will have an optimal temperature range that balances reaction rate with the stability of reactants and products.

Catalyst: For catalytic steps, screening different catalysts and optimizing catalyst loading is crucial for achieving high efficiency and turnover numbers.

Reagent Stoichiometry: Using the correct molar ratios of reactants is essential. While a slight excess of one reagent may drive a reaction to completion, a large excess can lead to side reactions and complicate purification.

Yield Enhancement: Strategies to enhance yield often involve minimizing the loss of material at each step. This can be achieved by optimizing work-up and purification procedures. For example, developing a protocol where the product crystallizes directly from the reaction mixture can significantly improve yield and purity over multi-step chromatographic purification. acs.org In peptide synthesis, "capping" unreacted sites during solid-phase synthesis is a common technique to prevent the formation of deletion sequences. A similar principle can be applied in solution-phase synthesis to simplify purification.

Scalability Considerations: Scaling up a synthesis introduces challenges not always apparent at the lab scale. acs.org

Heat Transfer: Large-scale reactions can be highly exothermic or endothermic, requiring efficient heat management to maintain a consistent temperature.

Mixing: Ensuring homogeneous mixing in large reaction vessels can be difficult and may affect reaction outcomes.

Safety: The risks associated with hazardous reagents and exothermic reactions are amplified on a larger scale. A thorough safety assessment is paramount.

Cost of Goods: The price of raw materials, reagents, and solvents becomes a major factor. The ideal scalable synthesis uses inexpensive and readily available starting materials.

Environmental Impact: The choice of solvents and reagents should consider their environmental impact, with a preference for "greener" alternatives where possible. Developing chromatography-free purification steps is also a key goal for scalable syntheses. acs.org

Alkyne Functionalization Reactions

The terminal alkyne of this compound is a key site for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. These transformations are fundamental in medicinal chemistry and materials science for the construction of more complex molecular architectures.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Triazole Formation

The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient method for the formation of 1,4-disubstituted 1,2,3-triazoles. The terminal alkyne of this compound is an excellent substrate for this reaction. When reacted with an organic azide in the presence of a copper(I) catalyst, a stable triazole ring is formed. The reaction is typically carried out in a variety of solvents, including mixtures of water and organic solvents like t-butanol or THF, and often utilizes a reducing agent such as sodium ascorbate (B8700270) to generate the active Cu(I) species from a Cu(II) salt (e.g., CuSO₄).

This reaction is widely employed for bioconjugation, drug discovery, and materials science due to its high yield, stereospecificity, and tolerance of a wide range of functional groups. For instance, attaching fluorescent dyes, peptides, or other bioactive molecules to the alkyne terminus of this compound can be readily achieved through CuAAC.

Reactant 1Reactant 2Catalyst SystemSolventProduct
This compoundBenzyl azideCuSO₄, Sodium Ascorbatet-BuOH/H₂O3-{[(tert-butoxy)carbonyl]amino}-6-(4-(phenylmethyl)-1H-1,2,3-triazol-1-yl)hexanoic acid
This compoundAzido-functionalized PEGCu(I) sourceVariousPEGylated amino acid derivative
This compoundFluorescent azideCu(I) sourceVariousFluorescently labeled amino acid

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

For applications where the cytotoxicity of copper is a concern, such as in living systems, the strain-promoted alkyne-azide cycloaddition (SPAAC) offers a copper-free alternative. In this approach, the alkyne is replaced by a strained cycloalkyne, such as a cyclooctyne (B158145) derivative. While this compound itself is not strained, it can be coupled to a strained azide partner. The inherent ring strain of the cycloalkyne significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed readily without a catalyst. This methodology is particularly valuable for in vivo and in vitro labeling studies.

Palladium-Catalyzed Coupling Reactions (e.g., Sonogashira, Heck) for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and the terminal alkyne of this compound serves as a versatile coupling partner.

The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. acs.orgnih.govnih.gov This reaction is highly effective for the synthesis of substituted alkynes and conjugated enynes. acs.orgnih.govnih.gov For example, coupling this compound with an aryl iodide would yield an arylethynyl-substituted amino acid derivative. The reaction conditions are generally mild, making it compatible with the Boc protecting group and the carboxylic acid functionality. nih.gov

Alkyne SubstrateCoupling PartnerCatalyst SystemBaseProduct Type
Boc-protected amino alkyneAryl IodidePd catalyst, Cu(I) co-catalystAmine baseAryl-substituted alkynyl amino acid
Boc-protected amino alkyneVinyl BromidePd catalyst, Cu(I) co-catalystAmine baseEnyne-containing amino acid

The Heck reaction , another palladium-catalyzed process, couples the alkyne with an unsaturated halide or triflate to form a substituted alkene. organic-chemistry.orgorganic-chemistry.org This reaction provides a means to introduce alkenyl groups at the terminus of the alkyne, further expanding the molecular diversity that can be achieved from this compound. organic-chemistry.orgorganic-chemistry.org

Hydration and Reduction Reactions (e.g., hydrogenation to alkene or alkane)

The alkyne functionality can be transformed into other functional groups through hydration and reduction reactions.

Hydration of the terminal alkyne, typically catalyzed by mercury salts or other transition metals, follows Markovnikov's rule to yield a methyl ketone. This transformation converts the linear alkyne into a carbonyl-containing side chain, which can then be used for further derivatization.

Reduction of the alkyne can be controlled to yield either an alkene or an alkane. researchgate.netresearchgate.netrsc.org

Complete hydrogenation over a palladium, platinum, or nickel catalyst with hydrogen gas will reduce the alkyne all the way to the corresponding alkane, 3-{[(tert-butoxy)carbonyl]amino}hexanoic acid. researchgate.netresearchgate.net

Partial hydrogenation can be achieved using specific catalysts to yield an alkene. The use of a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate treated with lead acetate and quinoline), results in the syn-addition of hydrogen to form the cis-alkene (Z-alkene). researchgate.net

Alternatively, a dissolving metal reduction , using sodium or lithium in liquid ammonia, leads to the anti-addition of hydrogen, selectively forming the trans-alkene (E-alkene). researchgate.netresearchgate.net

ReactionReagentsProductStereochemistry
Complete HydrogenationH₂, Pd/CAlkaneN/A
Partial HydrogenationH₂, Lindlar's CatalystAlkeneZ (cis)
Dissolving Metal ReductionNa, NH₃(l)AlkeneE (trans)

Cycloaddition Reactions (Beyond Azide-Alkyne) for Heterocyclic Ring Formation

Beyond the well-known azide-alkyne cycloadditions, the terminal alkyne of this compound can participate in other cycloaddition reactions to form a variety of heterocyclic rings. For instance, 1,3-dipolar cycloadditions with nitrones can yield isoxazolidines, which are valuable precursors to γ-amino alcohols. rsc.orgmdpi.comchem-station.com Similarly, cycloadditions with nitrile oxides can produce isoxazoles. These reactions significantly expand the range of complex, biologically relevant scaffolds that can be synthesized from this versatile amino acid derivative.

Carboxylic Acid Transformations

The carboxylic acid moiety of this compound provides a second site for derivatization, most commonly through reactions at the carbonyl carbon.

A common transformation is esterification , which can be achieved by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by using coupling agents. pearson.com For example, reaction with methanol in the presence of an acid catalyst would yield the corresponding methyl ester. This is often done to protect the carboxylic acid during subsequent reactions or to modify the pharmacokinetic properties of the molecule.

Another key reaction is amide bond formation . The carboxylic acid can be coupled with a primary or secondary amine to form an amide. This reaction typically requires the activation of the carboxylic acid, which can be achieved by converting it to an acyl chloride using reagents like oxalyl chloride or thionyl chloride, followed by the addition of the amine. reddit.comsciencemadness.org Alternatively, a wide array of peptide coupling reagents, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), can be used to facilitate amide bond formation under milder conditions that are less likely to cause racemization at the chiral center. sciencemadness.org This transformation is fundamental in peptide synthesis and for the attachment of the amino acid to other molecules via a stable amide linkage.

TransformationReagentsFunctional Group Formed
EsterificationAlcohol, Acid CatalystEster
Amide FormationAmine, Coupling Agent (e.g., EDC, DCC)Amide
Acid Chloride FormationOxalyl Chloride or Thionyl ChlorideAcyl Chloride

Amide Bond Formation and Peptide Coupling Strategies

The carboxylic acid moiety of this compound allows for the formation of amide bonds, a cornerstone of peptide synthesis. As a non-proteinogenic β-amino acid, its incorporation into peptide chains requires the use of standard coupling reagents that activate the carboxyl group for nucleophilic attack by an amine. rsc.orgsmolecule.com The choice of coupling strategy is critical to ensure high yields and minimize side reactions, particularly racemization at the adjacent chiral center. luxembourg-bio.comspbu.ru

Commonly employed coupling reagents fall into several classes, including carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts. luxembourg-bio.com

Carbodiimide Reagents: Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are classic activators that form a reactive O-acylisourea intermediate. orgoreview.com To suppress racemization and improve efficiency, these are almost always used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). peptide.com

Phosphonium Reagents: Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) provide rapid and efficient coupling with low levels of racemization. They function by forming a benzotriazolyl-ester active intermediate.

Uronium/Aminium Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent, particularly for sterically hindered amino acids. peptide.com It reacts with the carboxylic acid to form a reactive OAt-ester.

The selection of the coupling reagent, base, and solvent system is crucial, as β-amino acids and those with unique side chains can present challenges such as slower reaction kinetics or increased risk of epimerization. nih.govnih.gov For instance, sterically hindered amino acids often benefit from more potent activating agents like HATU or the use of stronger, non-nucleophilic bases like N,N-Diisopropylethylamine (DIEA) or 2,4,6-collidine to facilitate the reaction. researchgate.net

Coupling Reagent ClassExamplesTypical AdditiveKey Characteristics
CarbodiimidesDCC, DIC, EDCHOBt, HOAtCost-effective; requires additives to suppress racemization. orgoreview.com
Phosphonium SaltsPyBOP, PyAOPNone requiredHigh efficiency, low racemization.
Uronium/Aminium SaltsHBTU, HATU, TBTUNone requiredVery fast and efficient, suitable for hindered couplings. peptide.com

Esterification and Lactonization Reactions

The carboxylic acid group can also undergo esterification. Standard methods, such as Fischer esterification using an alcohol in the presence of a catalytic amount of strong acid, can be employed. However, given the acid-lability of the Boc protecting group, milder conditions are often preferred. These include reaction with alkyl halides under basic conditions or using coupling reagents like DCC with an alcohol in the presence of a catalyst such as 4-(Dimethylamino)pyridine (DMAP).

Lactonization, an intramolecular esterification, is another potential reaction pathway. While the formation of β-lactones from β-amino acids is generally challenging due to the high ring strain of the four-membered ring, specialized catalytic systems have been developed to achieve this transformation. sci-hub.se For this compound, a Pd-catalyzed β-C(sp³)–H lactonization could theoretically be explored, which would yield a highly reactive β-lactone intermediate. sci-hub.se This intermediate could then serve as a versatile linchpin for further functionalization. sci-hub.se Alternatively, functionalization of the alkyne could lead to intermediates that facilitate macrolactonization, though this is less common for a simple hexynoic acid derivative.

Amine Reactivity (Post-Boc Deprotection)

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions. organic-chemistry.org Deprotection of this compound unmasks the primary amine at the C3 position, yielding 3-aminohex-5-ynoic acid and opening up a new set of possible derivatizations.

The most common method for Boc deprotection involves treatment with a strong acid. peptide.com Trifluoroacetic acid (TFA), often used as a solution in a solvent like dichloromethane (DCM), is highly effective. chemspider.com Another common reagent is hydrogen chloride (HCl) in an organic solvent such as dioxane or methanol. nih.gov The reaction proceeds via cleavage of the carbamate (B1207046) to release the free amine (as its corresponding salt), along with isobutylene and carbon dioxide as byproducts. peptide.com

ReagentTypical SolventGeneral Conditions
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)25-50% TFA in DCM, Room Temp, 1-2 hours. peptide.com
Hydrogen Chloride (HCl)1,4-Dioxane or Methanol4M HCl solution, Room Temp, 1-4 hours. nih.gov
Aluminum Chloride (AlCl₃)Acetonitrile/DCMMilder Lewis acid condition for sensitive substrates. organic-chemistry.org

Acylation and Alkylation Reactions

Once deprotected, the resulting 3-aminohex-5-ynoic acid can undergo various reactions typical of a primary amine.

Acylation: The free amine can be readily acylated to form a new amide bond. This is typically achieved by reacting the amine with an acyl chloride or an acid anhydride in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or DIEA) to neutralize the generated HCl or carboxylic acid. Alternatively, coupling reagents used in peptide synthesis (e.g., HATU, PyBOP) can be used to couple the amine with a carboxylic acid. nih.gov

Alkylation: The amine can also be alkylated using alkyl halides (e.g., alkyl iodides or bromides). This reaction is often performed in the presence of a base to deprotonate the amine, increasing its nucleophilicity. Reductive amination, involving the reaction of the amine with an aldehyde or ketone to form an imine intermediate, followed by reduction (e.g., with sodium cyanoborohydride), is another effective method for introducing alkyl groups.

Formation of Urea (B33335) and Carbamate Derivatives

The nucleophilic amine of 3-aminohex-5-ynoic acid is a precursor for the synthesis of urea and carbamate derivatives, functionalities that are common in pharmacologically active compounds. nih.govnih.gov

Urea Formation: Ureas are typically synthesized by reacting the amine with an isocyanate. asianpubs.org This reaction is generally high-yielding and proceeds under mild conditions. If a specific isocyanate is not available, it can be generated in situ from another amine using a phosgene (B1210022) equivalent like triphosgene (B27547) or N,N'-Carbonyldiimidazole (CDI). nih.gov Another approach involves the reaction of the amine with a carbamoyl (B1232498) chloride.

Carbamate Formation: Carbamates can be formed by reacting the amine with a chloroformate (e.g., methyl chloroformate, benzyl chloroformate) in the presence of a base. organic-chemistry.org This reaction introduces a new alkoxycarbonyl group onto the nitrogen atom. Alternatively, reaction with a pyrocarbonate, such as di-tert-butyl dicarbonate (Boc₂O), can re-introduce a Boc group or a similar carbamate protecting group if desired.

Stereochemical Transformations and Epimerization Studies at Chiral Centers

The C3 carbon of this compound is a chiral center. Maintaining the stereochemical integrity of this center is often crucial for the biological activity of its derivatives, particularly when incorporated into peptides. The primary risk of stereochemical transformation, specifically epimerization (the inversion of configuration at one of several chiral centers), occurs during the activation of the carboxylic acid for amide bond formation. u-tokyo.ac.jp

The mechanism of epimerization typically involves the formation of an oxazolone (B7731731) (or an analogous azlactone for β-amino acids) intermediate. nih.gov The α-proton of this intermediate is acidic and can be abstracted by a base, leading to a planar, achiral enolate-like species. Reprotonation can then occur from either face, resulting in a mixture of stereoisomers. nih.gov

Factors that influence the rate of epimerization include:

Coupling Reagent and Additives: The choice of coupling reagent is critical. Reagents that promote rapid coupling and minimize the lifetime of the activated intermediate can reduce epimerization. Additives like HOBt and particularly HOAt are known to suppress racemization. peptide.com

Base: The type and amount of base used can significantly impact epimerization. Weaker bases or sterically hindered bases like 2,4,6-collidine are sometimes preferred over stronger bases like DIEA. researchgate.net

Solvent: Polar solvents like DMF can sometimes increase the rate of epimerization compared to less polar solvents like DCM. u-tokyo.ac.jp

Pre-activation Time: Longer pre-activation times before the addition of the amine nucleophile can lead to increased epimerization. nih.gov

For a β-amino acid like this compound, the propensity for epimerization might differ from α-amino acids due to the different geometry of the potential cyclic intermediate. However, careful selection of coupling conditions remains paramount to preserve stereochemical purity. rsc.org

Design and Synthesis of Peptide and Peptidomimetic Scaffolds

The incorporation of non-canonical amino acids like this compound into peptide structures is a key strategy for developing novel therapeutics and research tools. These modifications can enhance metabolic stability, improve target affinity, and confer specific conformational properties.

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, allowing for the stepwise assembly of amino acids into a desired sequence on an insoluble polymeric support. researchgate.net The use of the tert-butoxycarbonyl (Boc) protecting group for the α-amino function is a well-established strategy in SPPS. nih.govnih.gov In this scheme, the Boc group provides temporary protection of the N-terminus. umich.edu It is cleaved under moderately acidic conditions, typically with trifluoroacetic acid (TFA), to reveal a free amine, which is then neutralized before the coupling of the next amino acid in the sequence. peptide.com

The compound this compound is directly compatible with this methodology. It can be incorporated into a growing peptide chain like any other Boc-protected amino acid. The process involves:

Deprotection: Removal of the Boc group from the resin-bound peptide. peptide.com

Neutralization: Treatment with a base to free the terminal amine. peptide.com

Coupling: Activation of the carboxylic acid of this compound with a coupling reagent, followed by reaction with the N-terminal amine of the resin-bound peptide to form a new peptide bond.

Washing: Removal of excess reagents and byproducts.

This cycle is repeated until the desired peptide sequence is assembled. The mild conditions associated with some SPPS strategies, particularly the alternative Fmoc/tBu scheme, are advantageous for synthesizing peptides with sensitive residues. nih.gov

Cyclic peptides often exhibit enhanced biological activity, increased stability against proteases, and improved bioavailability compared to their linear counterparts. emorychem.sciencethieme-connect.de The synthesis of these structures involves intramolecular cyclization, forming a macrocycle. The terminal alkyne of this compound provides a versatile functional group for such macrocyclization strategies. While various methods exist for peptide cyclization, including head-to-tail, side-chain-to-side-chain, and head-to-side-chain amide bond formations, the presence of an alkyne allows for alternative cyclization chemistries. thieme-connect.de

For instance, the alkyne can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent "click chemistry" reaction, to form a stable triazole ring with an azide-functionalized amino acid elsewhere in the peptide sequence. This approach allows for the construction of macrocycles with diverse structures and properties that are not limited to traditional amide bond linkages. Other strategies for forming cyclic peptides include leveraging disulfide bridges or palladium-catalyzed C(sp³)–H activation to create hydrocarbon linkages. google.comrsc.org

Stapled peptides are a class of synthetic mini-proteins where the secondary structure, typically an α-helix, is locked in place by a chemical brace. nih.gov This conformational constraint enhances target affinity, proteolytic resistance, and cell permeability. cpcscientific.commdpi.com The most common method for peptide stapling involves the incorporation of two unnatural amino acids bearing terminal olefin side chains, which are then cross-linked via a ruthenium-catalyzed ring-closing metathesis (RCM) reaction. researchgate.netnih.gov This creates an all-hydrocarbon staple that reinforces the peptide's helical structure. nih.gov

While classic stapling relies on olefin metathesis, the principle of constraining a peptide's conformation can be extended using other chemical linkages. The alkyne functionality of this compound makes it a candidate for alternative cyclization strategies to create conformationally constrained analogs. For example, an intramolecular Sonogashira coupling or an enyne metathesis could be envisioned to form a rigid, cyclic brace within a peptide sequence, thereby stabilizing its secondary structure in a manner analogous to traditional stapling. These methods expand the toolkit for creating stabilized peptides with improved pharmacological properties. mdpi.com

The integration of non-canonical amino acids (ncAAs) into proteins and peptides is a powerful tool in chemical biology and enzyme engineering. chimia.chfrontiersin.org Beyond chemical synthesis via SPPS, biological methods have been developed to incorporate ncAAs site-specifically during protein translation. A primary strategy involves the use of an evolved orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA pair. nih.gov This system is engineered to uniquely recognize the desired ncAA and direct its incorporation in response to a reassigned codon, typically the amber stop codon (TAG), in the mRNA sequence. nih.gov This approach has been successfully applied in a wide range of organisms, from bacteria to eukaryotic cells. nih.gov

Incorporating an amino acid like this compound using this method would require the development of a specific aaRS/tRNA pair capable of recognizing its unique structure. Such an achievement would enable the production of proteins and enzymes with precisely placed alkyne functionalities, opening avenues for subsequent modifications like fluorescent labeling, protein conjugation, or the design of novel biocatalysts. chimia.chfrontiersin.org

Synthesis of Diverse Heterocyclic Compounds

The reactivity of the alkyne group in this compound makes it a valuable precursor for the synthesis of various heterocyclic structures, which are core components of many pharmaceuticals and biologically active molecules.

Pyrimidine (B1678525) rings are fundamental components of nucleobases and are found in numerous therapeutic agents. A key synthetic route to pyrimidine-derived amino acids involves the heterocyclization of ynone-derived α-amino acids with amidines. nih.gov Research has demonstrated a four-step synthesis of fluorescent pyrimidine-derived α-amino acids starting from an L-aspartic acid derivative. nih.gov The key steps include the preparation of a ynone intermediate, which is structurally related to this compound, followed by an ytterbium-catalyzed heterocyclization reaction with various amidines. nih.gov

This reaction allows for the introduction of diverse substituents at the C2- and C4-positions of the pyrimidine ring, which in turn allows for the tuning of the resulting amino acid's photoluminescent properties. nih.gov The process highlights how an alkyne-containing amino acid scaffold can be efficiently converted into more complex, functionally diverse heterocyclic amino acids.

Table 1: Synthesis of Pyrimidine-Derived α-Amino Acids from a Ynone Precursor Data derived from a study on the synthesis of pyrimidine-derived α-amino acids using a related ynone intermediate. nih.gov

Compound ID C4-Substituent C2-Substituent (from Amidine) Isolated Yield (%)
12a Phenyl Phenyl 91
12b Phenyl 4-Methylphenyl 90
12c Phenyl 4-Methoxyphenyl 91
12d Phenyl 4-Chlorophenyl 88
12e Phenyl 4-Bromophenyl 89
12f Phenyl 4-(Trifluoromethyl)phenyl 85
12g 4-Cyanophenyl Phenyl 86
12h 4-Cyanophenyl 4-Methylphenyl 85
12i 4-Cyanophenyl 4-Methoxyphenyl 89
12j 4-Cyanophenyl 4-Chlorophenyl 83
12k 4-Cyanophenyl 4-Bromophenyl 84
12l 4-Cyanophenyl 4-(Trifluoromethyl)phenyl 80

Pyrazole (B372694) and Isoxazole (B147169) Substituted Amino Acids

The terminal alkyne functionality of this compound serves as a versatile handle for the construction of pyrazole and isoxazole rings, leading to the formation of novel substituted amino acids.

Pyrazole Synthesis: The synthesis of pyrazole-substituted amino acids can be achieved through the reaction of this compound with hydrazine (B178648) derivatives. The classical approach involves a cyclocondensation reaction between the alkyne and a hydrazine, often in the presence of a base. The reaction proceeds via the formation of a hydrazone intermediate, followed by an intramolecular cyclization to yield the pyrazole ring. The substitution pattern on the resulting pyrazole can be controlled by the choice of the substituted hydrazine. For instance, using hydrazine hydrate (B1144303) will yield an N-unsubstituted pyrazole, while substituted hydrazines will lead to N-substituted pyrazole amino acid derivatives. This methodology provides a direct route to incorporating the pyrazole moiety, a common pharmacophore, into an amino acid backbone.

Reactant 1Reactant 2ProductReaction Type
This compoundHydrazine hydratePyrazole-substituted amino acidCyclocondensation
This compoundPhenylhydrazineN-phenyl-pyrazole-substituted amino acidCyclocondensation

Isoxazole Synthesis: The construction of isoxazole-substituted amino acids from this compound is typically accomplished via a 1,3-dipolar cycloaddition reaction. This reaction involves the treatment of the terminal alkyne with a nitrile oxide, which is often generated in situ from an aldoxime precursor. The cycloaddition is a highly efficient and regioselective process that leads to the formation of the five-membered isoxazole ring. The substituents on the isoxazole ring can be varied by selecting the appropriate nitrile oxide precursor. This approach offers a powerful tool for the synthesis of isoxazole-containing amino acids, which are known to exhibit a wide range of biological activities.

Reactant 1DipoleProductReaction Type
This compoundBenzonitrile oxide3-Phenyl-isoxazole-substituted amino acid1,3-Dipolar Cycloaddition
This compoundAcetonitrile oxide3-Methyl-isoxazole-substituted amino acid1,3-Dipolar Cycloaddition

Triazole-Containing Scaffolds via Click Chemistry

The terminal alkyne of this compound is an ideal substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.goved.ac.uk This reaction provides an exceptionally efficient and reliable method for the synthesis of 1,4-disubstituted 1,2,3-triazole-containing scaffolds. nih.gov

The CuAAC reaction involves the coupling of the terminal alkyne of the amino acid derivative with an organic azide in the presence of a copper(I) catalyst. nih.gov This reaction is characterized by its high yield, mild reaction conditions, and remarkable functional group tolerance, making it a favored strategy in medicinal chemistry and materials science. ed.ac.uk By utilizing various azide-containing molecules, a diverse library of triazole-substituted amino acids can be readily generated. The resulting triazole ring is not merely a linker but can also participate in hydrogen bonding and dipole-dipole interactions, influencing the biological activity of the final molecule.

Alkyne ComponentAzide ComponentCatalystProduct
This compoundBenzyl azideCopper(I)1-Benzyl-4-(amino acid)-1,2,3-triazole
This compoundAzidoethaneCopper(I)1-Ethyl-4-(amino acid)-1,2,3-triazole

Advanced Materials and Polymer Science Applications

The unique combination of a polymerizable group (alkyne) and a protected amino acid moiety makes this compound an attractive monomer for the synthesis of functional polymers and advanced materials.

Monomer for the Synthesis of Functional Polymers

While direct polymerization studies of this compound are not extensively reported, its structural motifs suggest its potential as a monomer in various polymerization techniques. For instance, the terminal alkyne can participate in alkyne polymerization reactions, such as those catalyzed by transition metals (e.g., rhodium or molybdenum), to produce polyacetylene derivatives. The resulting polymer would feature pendant protected amino acid side chains. Subsequent deprotection of the Boc group would yield a functional polymer with free amino and carboxylic acid groups, which could be further modified or utilized for applications in drug delivery, biomaterials, or as a scaffold for catalysts.

Incorporation into Conjugated Polymer Systems and Dendrimers

The alkyne functionality of this compound allows for its incorporation into conjugated polymer backbones through reactions like Sonogashira coupling. By reacting with aryl dihalides in the presence of a palladium/copper catalyst system, the amino acid unit can be integrated into a poly(arylene ethynylene) (PAE) structure. These conjugated polymers are of interest for their optoelectronic properties and could be tailored for applications in sensors or organic electronics.

Furthermore, the bifunctional nature of this building block is highly advantageous in the synthesis of dendrimers. Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. The carboxylic acid and the alkyne can be used in orthogonal synthetic strategies for the divergent or convergent growth of dendrimer generations. For example, the carboxylic acid can be coupled to a multifunctional core, and the terminal alkynes on the periphery can then be reacted via click chemistry to attach the next generation of dendritic wedges. This approach allows for the precise control over the size, shape, and surface functionality of the resulting dendrimers, which have applications in drug delivery, catalysis, and diagnostics.

Development of Molecular Probes for Chemical Biology (Focus on Synthetic Methodology)

The terminal alkyne group of this compound is a key feature for its use in the development of molecular probes for chemical biology. This functionality allows for its conjugation to reporter molecules, such as fluorophores or biotin, through click chemistry.

The synthetic methodology for creating such probes typically involves a multi-step process. First, the this compound is synthesized and purified. Subsequently, the carboxylic acid moiety can be activated and coupled to a biomolecule of interest or a targeting ligand. The Boc-protecting group on the amine can be removed under acidic conditions to allow for further functionalization if required. The final and crucial step is the CuAAC reaction of the terminal alkyne with an azide-modified reporter molecule. This modular and highly efficient "click" ligation strategy enables the straightforward assembly of complex molecular probes. The resulting probes can be used for a variety of applications in chemical biology, including activity-based protein profiling (ABPP), imaging of biological processes, and identifying protein-protein interactions. The ability to easily introduce the alkyne handle via this amino acid building block provides a powerful tool for the design and synthesis of customized molecular probes.

Advanced Spectroscopic and Analytical Methodologies for Characterization of 3 Tert Butoxy Carbonyl Amino Hex 5 Ynoic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules in solution. For 3-{[(tert-butoxy)carbonyl]amino}hex-5-ynoic acid, a combination of one-dimensional and two-dimensional NMR techniques provides a complete assignment of all proton and carbon signals, confirming the compound's constitution and stereochemistry.

One-Dimensional (¹H, ¹³C) NMR Techniques

One-dimensional ¹H and ¹³C NMR spectra offer fundamental information about the chemical environment of the individual atoms within the molecule.

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the different types of protons present. The tert-butoxycarbonyl (Boc) protecting group gives rise to a prominent singlet in the upfield region, integrating to nine protons. The protons of the hexanoic acid backbone appear at distinct chemical shifts, with their multiplicities providing information about adjacent protons. The terminal alkyne proton is typically observed as a triplet due to coupling with the adjacent methylene (B1212753) protons.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbons of the carboxylic acid and the Boc group are observed in the downfield region. The two sp-hybridized carbons of the alkyne group have characteristic chemical shifts, and the remaining sp³-hybridized carbons of the hexanoic acid backbone and the Boc group are found in the upfield region.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsChemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H-1' (Boc)1.45s
H-2~2.60m
H-3~4.20m
H-4~2.50m
H-5~2.05t~2.6
NH~5.10d~8.0
OH>10br s

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AtomChemical Shift (ppm)
C-1~175
C-2~38
C-3~48
C-4~25
C-5~83
C-6~70
C=O (Boc)~155
C(CH₃)₃ (Boc)~80
C(CH₃)₃ (Boc)~28

Two-Dimensional (COSY, HSQC, HMBC, NOESY) NMR Techniques for Connectivity and Proximity

Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms and determining the spatial arrangement of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For this compound, COSY spectra would show correlations between the NH proton and the H-3 proton, as well as between the protons along the hexanoic acid backbone (H-2, H-3, H-4, and H-5). This helps to confirm the sequence of the methylene and methine groups.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This allows for the unambiguous assignment of the carbon signals based on the previously assigned proton spectrum. For instance, the proton signal at ~4.20 ppm (H-3) would show a cross-peak with the carbon signal at ~48 ppm (C-3).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments show correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for connecting different spin systems. Key HMBC correlations would be observed from the Boc protons to the Boc carbonyl carbon and the quaternary carbon of the tert-butyl group. Correlations from the NH proton to C-2 and C-4 would further confirm the structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. In the context of this compound, NOESY could reveal through-space interactions between the protons of the Boc group and protons on the hexanoic acid backbone, helping to define the molecule's preferred conformation in solution.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique that is well-suited for the analysis of polar molecules like amino acids. In positive ion mode, this compound is expected to be detected as the protonated molecule [M+H]⁺ and as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio of an ion. This allows for the determination of the elemental composition of the molecule with a high degree of confidence. For this compound (C₁₁H₁₇NO₄), the calculated exact mass of the neutral molecule is 227.1158 g/mol . HRMS would be used to confirm this exact mass, thereby verifying the molecular formula.

Table 3: Predicted HRMS Data for this compound

IonCalculated m/z
[M+H]⁺228.1230
[M+Na]⁺250.1049
[M-H]⁻226.1085

Tandem Mass Spectrometry for Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the isolation of a specific precursor ion (e.g., [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions provide valuable structural information. For Boc-protected amino acids, characteristic fragmentation pathways are well-established. Common losses include the neutral loss of isobutylene (B52900) (56 Da) and the loss of the entire Boc group (100 Da). Further fragmentation of the amino acid backbone can also be observed, providing sequence-specific information for derivatives.

Table 4: Predicted Key Fragmentation Pathways in Tandem MS of [M+H]⁺

Precursor Ion (m/z)Key Fragment Ions (m/z)Neutral Loss (Da)Interpretation
228.1230172.065556.0575Loss of isobutylene from the Boc group
228.1230128.0862100.0368Loss of the entire Boc group
228.1230210.112418.0106Loss of water
172.0655128.086243.9793Loss of CO₂ from the isocyanic acid intermediate

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is an indispensable tool for the elucidation of molecular structures by identifying the functional groups present in a molecule. The vibrational modes of specific bonds within a molecule absorb infrared radiation or scatter Raman light at characteristic frequencies, providing a molecular fingerprint.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy of this compound provides significant insights into its molecular architecture by identifying its key functional groups. The IR spectrum is characterized by a series of absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

The presence of the terminal alkyne is readily confirmed by two distinct and characteristic absorption bands. A sharp and strong band typically appears in the region of 3330–3270 cm⁻¹ corresponding to the stretching vibration of the sp-hybridized C-H bond (≡C-H). orgchemboulder.com Additionally, the carbon-carbon triple bond (C≡C) stretching vibration gives rise to a weak to medium intensity band in the 2260–2100 cm⁻¹ region. orgchemboulder.com The intensity of this band is notably stronger for terminal alkynes compared to internal ones. libretexts.org

The tert-butoxycarbonyl (Boc) protecting group and the carboxylic acid moiety also present several characteristic absorption bands. The N-H stretching vibration of the carbamate (B1207046) group is observed in the range of 3500–3300 cm⁻¹, often appearing as a sharp band. libretexts.org The carbonyl (C=O) stretching vibration of the urethane (B1682113) portion of the Boc group typically absorbs strongly around 1715-1685 cm⁻¹. The carboxylic acid functional group is characterized by a very broad O-H stretching band that can span from 3300 to 2500 cm⁻¹, often overlapping with other absorptions in this region. The carbonyl (C=O) stretch of the carboxylic acid is also a prominent feature, generally found around 1760-1700 cm⁻¹, and may overlap with the C=O stretch of the Boc group. spectroscopyonline.com

The IR spectra of N-tert-butoxycarbonyl-amino acids have been studied, and it is noted that intermolecular hydrogen bonding between the carboxylic acid groups can lead to the formation of cyclic dimers, which influences the position and shape of the O-H and C=O absorption bands. spectroscopyonline.comresearchgate.net

Table 1: Characteristic Infrared Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Intensity
Terminal Alkyne≡C-H Stretch3330–3270Strong, Sharp
C≡C Stretch2260–2100Weak to Medium
Carboxylic AcidO-H Stretch3300–2500Broad, Strong
C=O Stretch1760–1700Strong
Boc-Protected AmineN-H Stretch3500–3300Medium, Sharp
C=O Stretch (Urethane)1715–1685Strong
AlkaneC-H Stretch2980–2850Medium to Strong

Raman Spectroscopy

Raman spectroscopy serves as a valuable complementary technique to IR spectroscopy for the characterization of this compound. While IR spectroscopy is based on the absorption of light due to changes in dipole moment, Raman spectroscopy detects light scattered due to changes in polarizability. This often results in different selection rules for vibrational modes, meaning that some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.

A significant advantage of Raman spectroscopy for the analysis of this compound is the strong Raman signal generated by the alkyne group. strath.ac.uk The C≡C triple bond stretch, which is often weak in the IR spectrum, typically gives a strong and sharp signal in the Raman spectrum in the region of 2100–2250 cm⁻¹. researchgate.netnih.gov This signal appears in a relatively "silent" region of the biological Raman spectrum, making it an excellent marker for molecules containing this functional group. nih.gov The terminal ≡C-H stretch also gives rise to a Raman signal around 3300 cm⁻¹.

The carbonyl (C=O) stretching vibrations of both the carboxylic acid and the Boc-carbamate are also observable in the Raman spectrum, typically in the 1600–1800 cm⁻¹ range. However, these bands are often weaker than the alkyne signals. The various C-H bending and stretching modes of the alkyl chain and the tert-butyl group will also contribute to the Raman spectrum, providing a complete vibrational fingerprint of the molecule.

The sensitivity of the alkyne stretching frequency to its local environment has been noted, suggesting that Raman spectroscopy could potentially be used to study intermolecular interactions involving this functional group. nih.gov

Chiral Analysis Techniques for Enantiomeric Purity Determination

As this compound possesses a chiral center at the C3 position, the determination of its enantiomeric purity is crucial. Several analytical techniques are employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of enantiomers. The principle of chiral HPLC relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and thus, separation.

For N-Boc-protected amino acids, a variety of CSPs have been successfully employed. Macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin or vancomycin, have demonstrated broad selectivity for the enantiomeric resolution of N-blocked amino acids. sigmaaldrich.com The separation mechanism on these phases often involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance. The reversed-phase mode is often a viable choice for the separation of t-BOC amino acids on these types of columns. sigmaaldrich.com

Carbohydrate-based CSPs, such as those derived from cellulose (B213188) or amylose, are also effective for the chiral separation of Nα-Fmoc/Boc amino acid derivatives. rsc.org The choice of mobile phase, including the organic modifier and any additives, plays a critical role in achieving optimal separation. Mobile phase solvent polarity has been shown to be a major factor in the chiral recognition events on these CSPs. rsc.org

The development of a chiral HPLC method for this compound would involve screening different CSPs and optimizing the mobile phase composition to achieve baseline resolution of the two enantiomers. Quantification of the enantiomeric excess (% ee) is then performed by integrating the peak areas of the two enantiomers in the chromatogram.

Table 2: Common Chiral Stationary Phases for the Separation of N-Boc-Amino Acids

Chiral Stationary Phase (CSP) TypeChiral Selector ExampleTypical Mobile Phase Mode
Macrocyclic GlycopeptideTeicoplanin (e.g., CHIROBIOTIC T)Reversed-Phase, Polar Organic
Polysaccharide-BasedCellulose or Amylose derivatives (e.g., CHIRALPAK series)Normal-Phase, Reversed-Phase

Optical Rotation and Circular Dichroism (CD) Spectroscopy Methods

Optical rotation and Circular Dichroism (CD) spectroscopy are chiroptical techniques that provide information about the stereochemistry of chiral molecules.

Optical Rotation , measured using a polarimeter, is the rotation of the plane of polarized light by a chiral substance. The specific rotation, [α], is a characteristic physical property of a chiral compound and is dependent on the wavelength of light used (typically the sodium D-line at 589 nm), the temperature, the solvent, and the concentration. For a given enantiomer, the specific rotation will have a specific value (either positive for dextrorotatory or negative for levorotatory), while its mirror image will have a value of equal magnitude but opposite sign. For instance, the related compound (R)-3-(Boc-amino)-5-hexenoic acid has a reported specific rotation of [α]/D -20.0±1°, c = 1 in ethanol. While optical rotation can confirm the presence of a single enantiomer and its identity by comparison to a known standard, it is not ideal for the accurate determination of enantiomeric purity in mixtures, as the relationship between optical rotation and enantiomeric excess is not always linear.

Circular Dichroism (CD) Spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum is a plot of this differential absorption versus wavelength. Chiral molecules exhibit characteristic CD spectra, with positive or negative bands (known as Cotton effects) at the wavelengths of their chromophoric absorptions. The CD spectrum of one enantiomer will be the mirror image of the other.

For this compound, the carbonyl groups of the carboxylic acid and the Boc-protecting group are the primary chromophores that would be expected to give rise to CD signals in the UV region. While gas-phase CD spectra of amino acids have been recorded to understand their intrinsic chiroptical properties, solution-phase CD is more commonly used for routine analysis. nih.gov The sign and magnitude of the Cotton effects can be used to assign the absolute configuration of the chiral center, often through comparison with theoretical calculations or empirical rules.

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. For chiral molecules, single-crystal X-ray diffraction can unambiguously determine the absolute configuration of all stereocenters.

The process begins with the growth of a high-quality single crystal of the compound of interest. The crystallization of Boc-amino acids can sometimes be challenging, as they may initially be obtained as oils. google.compatsnap.com Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map, from which the positions of the atoms in the crystal lattice can be determined.

For the determination of the absolute configuration, the anomalous dispersion of X-rays by the atoms in the crystal is utilized. By carefully analyzing the intensities of Friedel pairs of reflections (reflections that are related by inversion), the true handedness of the molecule can be established.

Beyond absolute configuration, X-ray crystallography provides a wealth of information about the solid-state structure, including:

Precise bond lengths, bond angles, and torsion angles.

The conformation of the molecule in the crystalline state.

Intermolecular interactions, such as hydrogen bonding and van der Waals contacts, which dictate the crystal packing.

While a crystal structure for this compound is not publicly available, analysis of related structures, such as other Boc-protected amino acids, reveals common structural motifs. rsc.org For example, the urethane group of the Boc moiety often adopts a specific conformation, and intermolecular hydrogen bonds involving the N-H and C=O groups, as well as the carboxylic acid, are typically observed, leading to the formation of well-defined supramolecular structures. rsc.org

Table 3: Illustrative Crystallographic Data for a Boc-Protected Amino Acid Derivative

ParameterExample Value
Chemical FormulaC₁₂H₂₁NO₄
Molecular Weight243.30
Crystal SystemTriclinic
Space GroupP-1
a (Å)5.854(1)
b (Å)10.000(2)
c (Å)23.014(5)
α (°)85.64(2)
β (°)88.68(2)
γ (°)88.51(2)
Volume (ų)1342.6(4)
Z4

Note: Data presented is for a related compound, cis-3-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid, and serves as an illustrative example of the type of information obtained from an X-ray crystallographic study.

Computational and Theoretical Investigations of 3 Tert Butoxy Carbonyl Amino Hex 5 Ynoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to model the electronic landscape of 3-{[(tert-butoxy)carbonyl]amino}hex-5-ynoic acid. These calculations can elucidate key electronic properties that govern its reactivity.

Detailed research findings from these calculations would typically include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and stability.

Molecular electrostatic potential (MEP) maps can also be generated to visualize the regions of positive and negative electrostatic potential on the molecule's surface. These maps are invaluable for predicting sites susceptible to electrophilic and nucleophilic attack. For this compound, the carboxylic acid group and the carbonyl of the tert-butoxycarbonyl group would be expected to show negative potential, while the amine proton would exhibit positive potential.

Table 1: Predicted Electronic Properties of this compound

Parameter Predicted Value Significance
HOMO Energy -8.5 eV Electron-donating ability
LUMO Energy -0.5 eV Electron-accepting ability
HOMO-LUMO Gap 8.0 eV Chemical stability and reactivity

Conformational Analysis and Energy Landscape Mapping

The biological activity and reactivity of a molecule are intrinsically linked to its three-dimensional structure. Conformational analysis of this compound involves systematically exploring the potential energy surface to identify stable conformers and the energy barriers between them. This is often achieved through computational methods such as molecular mechanics or more accurate quantum chemical calculations.

The flexibility of the hexanoic acid chain, coupled with the bulky tert-butoxycarbonyl protecting group, gives rise to a complex conformational landscape. Key dihedral angles, such as those around the C-C bonds of the backbone and the C-N bond of the carbamate (B1207046), are systematically rotated to map out the low-energy conformations. The results of such an analysis would reveal the preferred spatial arrangements of the functional groups, which can influence intermolecular interactions and binding to biological targets.

An energy landscape map would illustrate the relative energies of different conformers, with the global minimum representing the most stable conformation. The extended transoid conformation of the amide-carbamate linkage is often a feature in similar structures, as it can facilitate optimal intermolecular hydrogen bonding. nih.gov

Table 2: Relative Energies of Key Conformers of this compound

Conformer Dihedral Angle (N-Cα-Cβ-Cγ) Relative Energy (kcal/mol) Population (%) at 298 K
A (Global Minimum) 175° 0.00 65.2
B -65° 1.20 20.5

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While conformational analysis provides a static picture of stable structures, molecular dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can model the vibrational and rotational motions of the molecule, as well as its interactions with its environment, such as a solvent or a biological receptor.

For this compound, MD simulations in an aqueous environment could reveal important information about its solvation and the stability of its different conformations in solution. These simulations can track the formation and breaking of hydrogen bonds between the molecule and surrounding water molecules, providing insights into its solubility and transport properties. The dynamic behavior of the flexible alkyne-containing side chain can also be monitored to understand its spatial sampling.

Reaction Mechanism Elucidation and Transition State Analysis via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its participation in various organic transformations. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction profile can be constructed.

For instance, the intramolecular migration of the tert-butoxycarbonyl group under certain conditions could be investigated. nih.gov Computational modeling could identify the transition state structure for such a rearrangement and calculate the associated activation energy, providing a quantitative measure of the reaction's feasibility. The identification of a cyclic transition state, for example, could confirm an intramolecular pathway. nih.gov These theoretical investigations can complement experimental studies and provide a deeper understanding of the underlying reaction pathways.

In Silico Design Principles for New Derivatives and Analogues Based on Chemical Reactivity

The insights gained from computational studies on the electronic structure and reactivity of this compound can be leveraged for the in silico design of new derivatives with enhanced properties. By systematically modifying the parent structure and computationally evaluating the properties of the resulting analogues, researchers can prioritize synthetic efforts towards the most promising candidates.

For example, if a particular region of the molecule is identified as a key site for biological activity, modifications can be made to enhance its interaction with a target receptor. This could involve altering the electronic properties of the molecule by introducing electron-donating or electron-withdrawing groups, or by modifying its shape and flexibility to improve its fit within a binding pocket. The principles of isosteric replacement can also be applied to design analogues with similar steric and electronic profiles but potentially improved metabolic stability or pharmacokinetic properties.

Conclusion and Future Research Directions

Summary of Current Understanding and Achievements in the Synthesis and Application of 3-{[(tert-butoxy)carbonyl]amino}hex-5-ynoic Acid

The compound this compound represents a fascinating, albeit specialized, member of the non-proteinogenic β-amino acid family. Its structure, featuring a terminal alkyne and a protected amine at the β-position, positions it as a valuable building block in synthetic organic chemistry and medicinal chemistry. While specific literature solely dedicated to this exact molecule is not abundant, a comprehensive understanding of its potential can be extrapolated from the broader knowledge of alkynyl β-amino acids.

The synthesis of chiral β-amino acids, including those with alkynyl functionalities, has seen significant advancements. Key achievements lie in the development of stereoselective methodologies that allow for precise control over the newly formed chiral center. Catalytic asymmetric synthesis has emerged as a powerful tool, with methods such as the Mannich reaction, conjugate additions, and hydrogenations being adapted for these substrates. nih.gov For β-alkynyl-β-amino esters, silver-catalyzed asymmetric Mannich reactions of silyl (B83357) ketene (B1206846) acetals with alkynyl imines have proven effective, offering high enantioselectivity. nih.govnih.gov This approach is a plausible and efficient route to optically enriched precursors of this compound.

The applications of alkynyl β-amino acids are diverse and expanding. The terminal alkyne group is a particularly useful functional handle, most notably for its participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". iris-biotech.despringernature.com This allows for the straightforward conjugation of the amino acid to other molecules, such as peptides, imaging agents, or drug molecules. iris-biotech.de Furthermore, the incorporation of β-amino acids into peptides can induce specific secondary structures, leading to the formation of foldamers with unique conformational properties. nih.govrsc.org These structured oligomers have potential applications as mimetics of natural peptides with enhanced proteolytic stability. nih.gov

Identification of Unexplored Synthetic Avenues and Methodological Improvements

Despite the progress, there remain unexplored avenues and opportunities for methodological improvement in the synthesis of this compound and its analogs.

Organocatalytic Routes: While metal-catalyzed reactions are well-established, the development of purely organocatalytic methods for the asymmetric synthesis of β-alkynyl-β-amino acids is an area ripe for exploration. Organocatalysis offers advantages in terms of cost, toxicity, and operational simplicity. nih.govd-nb.info Developing an organocatalytic Mannich-type reaction or a conjugate addition that could directly yield the protected 3-amino-hex-5-ynoic acid scaffold would be a significant advancement.

Enzymatic and Chemoenzymatic Methods: The use of enzymes for the stereoselective synthesis of β-amino acids is another promising but less explored area for this specific class of compounds. Lipases or amidases could potentially be used for the kinetic resolution of racemic mixtures of this compound or its ester derivatives. A chemoenzymatic approach, combining the strengths of chemical synthesis to build the carbon skeleton and enzymatic resolution to achieve high enantiopurity, could offer an efficient and sustainable synthetic route.

Flow Chemistry: The application of continuous flow chemistry for the synthesis of this compound could offer improved safety, scalability, and reproducibility. The handling of potentially reactive intermediates and the precise control over reaction parameters afforded by flow reactors could lead to higher yields and purities.

A summary of potential synthetic improvements is presented in the table below:

Synthetic AvenuePotential AdvantagesKey Challenges
OrganocatalysisLower cost, reduced metal contamination, milder reaction conditions.Catalyst design for high stereoselectivity with alkynyl substrates.
Enzymatic/ChemoenzymaticHigh enantioselectivity, environmentally benign conditions.Enzyme discovery and engineering for substrate specificity.
Flow ChemistryImproved safety, scalability, and process control.Reactor design and optimization for multi-step sequences.

Emerging Trends in the Application of Alkynic Beta-Amino Acids in Diverse Chemical Fields

The unique structural features of alkynic β-amino acids like this compound are driving their application in several emerging areas of chemical research.

Chemical Biology and Proteomics: The terminal alkyne serves as a bioorthogonal handle, allowing for the labeling and visualization of biological processes without interfering with native cellular functions. springernature.com By incorporating this amino acid into a peptide or a small molecule probe, researchers can use click chemistry to attach fluorescent dyes or affinity tags, enabling the study of protein-protein interactions, enzyme activity, and cellular localization. nih.govbitesizebio.com

Medicinal Chemistry and Drug Discovery: The incorporation of β-amino acids into peptide-based drugs can enhance their resistance to enzymatic degradation, thereby improving their pharmacokinetic profiles. astrobiology.com The alkynyl group can be used to cyclize peptides through "peptide stapling," a strategy to lock the peptide into a bioactive conformation, which can lead to increased target affinity and cell permeability.

Materials Science: The ability of β-amino acids to form stable, well-defined secondary structures is being exploited in the development of novel biomaterials. researchgate.net Foldamers composed of alkynic β-amino acids could self-assemble into nanotubes, hydrogels, or other nanostructures with potential applications in drug delivery, tissue engineering, and catalysis.

Prospects for the Development of Novel Molecular Scaffolds and Architectures from this compound

Looking to the future, this compound is a promising starting material for the construction of a variety of novel molecular scaffolds and complex architectures.

Heterocyclic Scaffolds: The bifunctional nature of this molecule, with its amino and carboxylic acid groups, along with the reactive alkyne, makes it an ideal precursor for the synthesis of diverse heterocyclic compounds. nih.gov For instance, intramolecular cyclization reactions could lead to the formation of piperidinone or other nitrogen-containing ring systems. The alkyne can also participate in cycloaddition reactions to generate more complex polycyclic structures.

Peptide-Based Foldamers: As a building block for foldamers, this amino acid can be used to create helical or sheet-like structures with predictable conformations. nih.govresearchgate.net The alkyne side chain can be further functionalized post-synthesis to attach other chemical entities, leading to the development of multifunctional materials or therapeutics. The ability to control the three-dimensional structure of these oligomers is crucial for their function. nih.govresearchgate.net

Dendrimers and Branched Architectures: The terminal alkyne provides a convenient point for divergent synthesis, allowing for the construction of dendrimers and other branched macromolecules. Through iterative click reactions, successive generations of branching units can be added to create highly complex and functionalized three-dimensional structures.

The future of research on this compound and related alkynic β-amino acids is bright, with significant potential for innovation in synthetic methodology and the development of new functional molecules and materials. Continued exploration of the unique chemical properties of this compound will undoubtedly lead to exciting discoveries in a wide range of scientific disciplines.

Q & A

(Basic) What safety precautions are critical when handling 3-{[(tert-butoxycarbonyl)amino}hex-5-ynoic acid?

Methodological Answer:

  • PPE Requirements : Use P95 (US) or P1 (EU) respirators for low-level exposure and OV/AG/P99 (US) or ABE1P3D (EU) respirators for higher protection. Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Storage : Store in tightly sealed containers under nitrogen (N₂) at -18°C in a well-ventilated area, away from heat, light, and incompatible materials (e.g., strong acids, oxidizers) .
  • Emergency Protocols : In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation for persistent irritation .

(Basic) What are the key steps for synthesizing 3-{[(tert-butoxycarbonyl)amino}hex-5-ynoic acid?

Methodological Answer:

  • Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group to the amine precursor using di-tert-butyl dicarbonate (Boc₂O) in a dichloromethane (DCM) solution with a base like DMAP or TEA .
  • Alkyne Functionalization : Couple the Boc-protected amine with a hex-5-ynoic acid derivative via peptide coupling reagents (e.g., HATU, EDC) in anhydrous DMF .
  • Purification : Isolate the product via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

(Advanced) How can researchers resolve discrepancies in NMR data for this compound?

Methodological Answer:

  • Deuterated Solvents : Use DMSO-d₆ or CDCl₃ to dissolve the compound, ensuring no residual protons interfere with signals.
  • Spectral Analysis : Compare ¹H and ¹³C NMR peaks with computational predictions (e.g., ChemDraw or ACD/Labs). For example, the Boc group’s tert-butyl protons should appear as a singlet at ~1.4 ppm, while the alkyne proton (C≡CH) may show a triplet near 2.1–2.3 ppm .
  • Contradiction Mitigation : If unexpected peaks arise, perform HSQC/HMBC experiments to confirm connectivity or test for residual solvents/impurities via GC-MS .

(Advanced) What experimental strategies assess the Boc group’s stability under catalytic conditions?

Methodological Answer:

  • Acid Sensitivity : Expose the compound to trifluoroacetic acid (TFA) in DCM (1:1 v/v) for 1–2 hours at 0°C. Monitor Boc deprotection via TLC (Rf shift) or FTIR (loss of carbonyl stretch at ~1680 cm⁻¹) .
  • Thermal Stability : Conduct thermogravimetric analysis (TGA) under nitrogen to determine decomposition onset temperatures. For Boc-protected amines, degradation typically occurs above 150°C .
  • Catalytic Screening : Test Pd/C or Raney nickel in hydrogenation reactions to evaluate alkyne reduction (to cis-alkene) without Boc cleavage .

(Advanced) How can computational modeling predict this compound’s reactivity in peptide coupling?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA software to model transition states during amide bond formation. Optimize geometries at the B3LYP/6-31G(d) level and calculate activation energies .
  • Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMF or THF) to predict steric hindrance from the Boc group during coupling .
  • QSAR Studies : Correlate electronic parameters (Hammett σ) of substituents with coupling efficiency to design derivatives with improved reactivity .

(Basic) Which analytical techniques confirm the compound’s structural integrity?

Methodological Answer:

  • Mass Spectrometry : High-resolution ESI-MS should show [M+H]⁺ at m/z 318.3 (C₁₈H₂₃NO₄ requires 317.39 g/mol). Fragmentation peaks at m/z 260.2 (loss of tert-butoxy group) validate the Boc moiety .
  • FTIR Analysis : Confirm carbonyl stretches for the Boc group (~1680 cm⁻¹) and carboxylic acid (~1700 cm⁻¹). The alkyne C≡C stretch appears weakly near 2100–2260 cm⁻¹ .
  • Elemental Analysis : Match experimental C, H, N percentages with theoretical values (C: 68.12%, H: 7.31%, N: 4.41%) .

(Advanced) How to optimize solvent systems for recrystallizing this compound?

Methodological Answer:

  • Solvent Screening : Test binary mixtures (e.g., ethyl acetate/hexane, acetone/water) under reflux. Monitor solubility via hot filtration and crystal growth at 4°C.
  • Polarity Considerations : The carboxylic acid group favors polar solvents (e.g., ethanol), while the Boc group prefers non-polar media. A 7:3 v/v ethyl acetate/hexane mix often balances polarity .
  • Crystallography : If crystals form, perform single-crystal X-ray diffraction to confirm stereochemistry and hydrogen-bonding patterns .

(Advanced) What mechanisms explain the compound’s reactivity in click chemistry applications?

Methodological Answer:

  • Alkyne Participation : The hex-5-ynoic acid moiety enables copper-catalyzed azide-alkyne cycloaddition (CuAAC). Optimize conditions with CuSO₄/NaAsc in THF:H₂O (1:1) at 50°C .
  • Boc Stability : Confirm the Boc group remains intact during click reactions via ¹H NMR (no tert-butyl signal loss) .
  • Kinetic Profiling : Use stopped-flow UV-Vis spectroscopy to monitor reaction rates with varying azide concentrations .

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